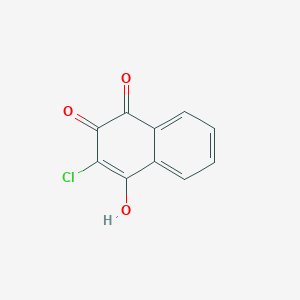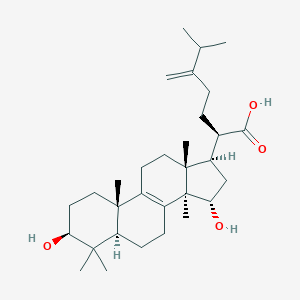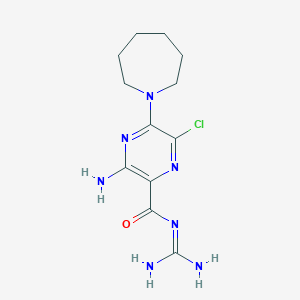
5-(N,N-Hexamethylene)amiloride
Overview
Description
Hexamethylene amiloride is a derivative of amiloride, a well-known diuretic. It is a potent inhibitor of the sodium-hydrogen exchanger, specifically targeting the Na+/H+ antiport. This compound has garnered significant attention due to its diverse biological activities, including antiviral, anticancer, and ion channel modulation properties .
Mechanism of Action
Target of Action
5-(N,N-Hexamethylene)amiloride (HMA) is a derivative of amiloride . It primarily targets the Na+/H+ exchanger and the cation-selective ion channel formed by the HIV-1 viral protein Vpu . These targets play crucial roles in regulating intracellular pH and viral replication, respectively .
Mode of Action
HMA acts as an inhibitor of the Na+/H+ exchanger . By inhibiting this exchanger, HMA effectively decreases the intracellular pH (pHi), which can induce apoptosis in leukemic cells . Additionally, HMA inhibits the cation-selective ion channel formed by the HIV-1 viral protein Vpu . This inhibition can suppress the replication of certain viruses, such as mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV229E), in cultured cells .
Biochemical Pathways
The primary biochemical pathway affected by HMA is the Na+/H+ exchange pathway . By inhibiting this pathway, HMA disrupts the regulation of intracellular pH, leading to apoptosis in certain cell types . Additionally, HMA affects the viral replication pathway by inhibiting the ion channel formed by the HIV-1 viral protein Vpu .
Pharmacokinetics
It’s known that amiloride, the parent compound of hma, can cross the placenta and distribute into breast milk in vivo .
Result of Action
The inhibition of the Na+/H+ exchanger by HMA leads to a decrease in intracellular pH, inducing apoptosis in leukemic cells . Furthermore, the inhibition of the ion channel formed by the HIV-1 viral protein Vpu results in the suppression of viral replication .
Action Environment
It’s known that the compound is stored at 2-8°c , suggesting that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
5-(N,N-Hexamethylene)amiloride plays a crucial role in biochemical reactions by inhibiting Na+/H+ exchangers. This inhibition leads to a decrease in intracellular pH, which can induce apoptosis in leukemic cells . Additionally, this compound interacts with various enzymes and proteins, including the HIV-1 Vpu virus ion channel, where it acts as an inhibitor . This interaction prevents the replication of viruses such as mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV229E) in cultured cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In leukemic cells, it induces apoptosis by decreasing intracellular pH . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of the HIV-1 Vpu virus ion channel disrupts viral replication, highlighting its potential as an antiviral agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with Na+/H+ exchangers and viral ion channels. By inhibiting these targets, it decreases intracellular pH and induces apoptosis in leukemic cells . Additionally, its inhibition of the HIV-1 Vpu virus ion channel prevents viral replication by disrupting ion channel function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability in microsomal and plasma environments, with a half-life of 73 minutes in human liver microsomes . Over time, its inhibitory effects on Na+/H+ exchangers and viral ion channels remain consistent, leading to sustained decreases in intracellular pH and inhibition of viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 2.5 mg/kg administered intravenously, it shows a short half-life and low oral bioavailability . Higher doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as Na+/H+ exchangers. These interactions lead to changes in metabolic flux and metabolite levels, contributing to its biochemical and cellular effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its inhibitory effects on Na+/H+ exchangers and viral ion channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethylene amiloride is synthesized through a multi-step process starting from amiloride. The primary synthetic route involves the reaction of amiloride with hexamethylene diamine under controlled conditions to form the hexamethylene derivative. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of hexamethylene amiloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Hexamethylene amiloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its biological activity.
Substitution: Hexamethylene amiloride can undergo substitution reactions, where specific functional groups are replaced with others, leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired derivative
Major Products Formed: The major products formed from these reactions include various derivatives of hexamethylene amiloride, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Hexamethylene amiloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study ion channel modulation and sodium-hydrogen exchange mechanisms.
Biology: The compound is employed in research to understand cellular processes involving ion transport and pH regulation.
Medicine: Hexamethylene amiloride has shown promise as an antiviral agent, particularly against coronaviruses, and as an anticancer agent targeting specific cancer cell types
Industry: The compound is used in the development of new therapeutic agents and as a reference standard in pharmaceutical research
Comparison with Similar Compounds
Amiloride: The parent compound, known for its diuretic properties.
Dimethylamiloride: A derivative with similar ion channel inhibition properties.
Ethylisopropylamiloride: Another derivative with distinct biological activities
Uniqueness: Hexamethylene amiloride stands out due to its potent inhibition of the sodium-hydrogen exchanger and its broad spectrum of biological activities. Its ability to target multiple ion channels and its potential as an antiviral and anticancer agent make it a unique and valuable compound in scientific research .
Properties
IUPAC Name |
3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJJXVETXFINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162188 | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428-95-1 | |
| Record name | Hexamethylene amiloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


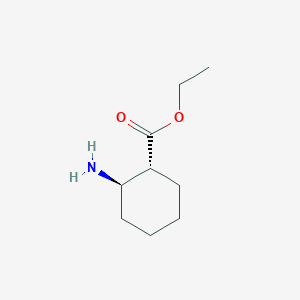

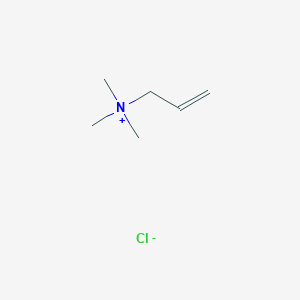
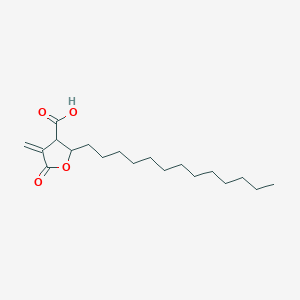
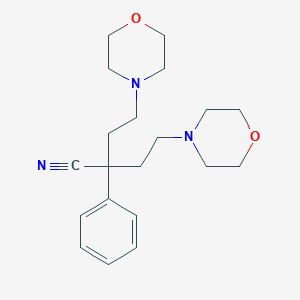
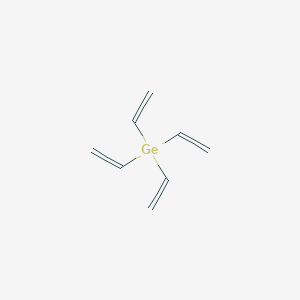
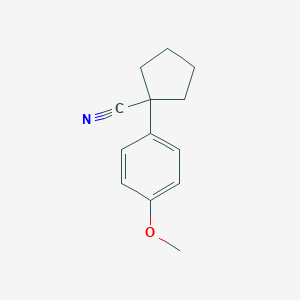
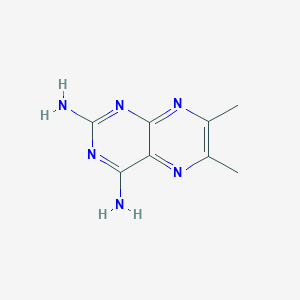
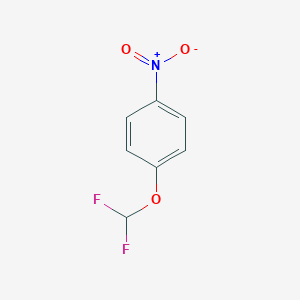
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
